molecular formula C22H36N4O2S2 B14332637 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 111335-74-1

2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14332637
CAS No.: 111335-74-1
M. Wt: 452.7 g/mol
InChI Key: CPTDJLBKIDJYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a tetrazolylsulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

The synthesis of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the dodecylsulfanyl group: This can be achieved by reacting dodecanethiol with an appropriate halogenated precursor under basic conditions.

    Introduction of the tetrazolylsulfanyl group: This step involves the reaction of a tetrazole derivative with a suitable electrophile.

    Cyclization and formation of the cyclohexa-2,5-diene-1,4-dione core: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a therapeutic agent, given its unique structural features that could interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its sulfanyl and tetrazolyl groups. These interactions can modulate various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione include other sulfanyl and tetrazolyl derivatives These compounds may share some structural features but differ in their specific substituents and overall molecular architecture

Properties

CAS No.

111335-74-1

Molecular Formula

C22H36N4O2S2

Molecular Weight

452.7 g/mol

IUPAC Name

2-dodecylsulfanyl-5-(1-propyltetrazol-5-yl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C22H36N4O2S2/c1-3-5-6-7-8-9-10-11-12-13-15-29-20-16-19(28)21(17-18(20)27)30-22-23-24-25-26(22)14-4-2/h16-17,27-28H,3-15H2,1-2H3

InChI Key

CPTDJLBKIDJYRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.